molecular formula C8H11N3O2 B1321636 N-isopropyl-3-nitropyridin-2-amine CAS No. 26820-67-7

N-isopropyl-3-nitropyridin-2-amine

Cat. No. B1321636
CAS RN: 26820-67-7
M. Wt: 181.19 g/mol
InChI Key: FIFYOMWPOMVFAZ-UHFFFAOYSA-N
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Description

N-isopropyl-3-nitropyridin-2-amine is a chemical compound that belongs to the class of organic compounds known as nitropyridines. These compounds contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with a nitro group and other functional groups. The specific structure and substituents of N-isopropyl-3-nitropyridin-2-amine determine its chemical behavior, reactivity, and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of N-isopropyl-3-nitropyridin-2-amine and related compounds often involves condensation reactions, where different starting materials are combined to form a more complex product. For example, the synthesis of 1-(4-chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine, a compound with a similar pyridine structure, was achieved through a condensation reaction of 4-chloro-3-methyl-2-chloromethylpyridine and 2-nitroiminoimidazolidine with a high yield of 92.3% . This suggests that similar methodologies could potentially be applied to synthesize N-isopropyl-3-nitropyridin-2-amine.

Molecular Structure Analysis

The molecular structure of N-isopropyl-3-nitropyridin-2-amine would consist of a pyridine ring with a nitro group at the third position and an isopropylamine substituent at the second position. The presence of the nitro group would contribute to the electron-withdrawing character of the molecule, affecting its electronic distribution and reactivity. The isopropylamine substituent would introduce steric bulk and could influence the compound's physical properties and its interactions with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N-isopropyl-3-nitropyridin-2-amine would be influenced by its molecular structure. The nitro group is known to be a strong electron-withdrawing group, which could affect the acidity of the hydrogen atoms on the pyridine ring and the basicity of the amine group. The isopropyl group would contribute to the hydrophobic character of the molecule and could affect its solubility in organic solvents. The compound's melting point, boiling point, and stability would be determined by the intermolecular forces present in the solid and liquid states. While the specific properties of N-isopropyl-3-nitropyridin-2-amine are not detailed in the provided papers, these general trends in nitropyridine chemistry can provide insights into its expected behavior .

Scientific Research Applications

Vicarious Nucleophilic Amination

N-isopropyl-3-nitropyridin-2-amine can be produced through the vicarious nucleophilic substitution reactions of nitropyridine compounds. This process involves the amination of nitropyridines to produce various substituted aminopyridines, using reagents like hydroxylamine and 4-amino-1,2,4-triazole (Bakke, Svensen, & Trevisan, 2001).

1,3-Dipolar Cycloaddition Reactions

N-isopropyl-3-nitropyridin-2-amine can also be synthesized through 1,3-dipolar cycloaddition reactions. This process involves reacting nitropyridyl isocyanates with azides and pyridine N-oxides, leading to the formation of various substituted aminopyridines (Holt & Fiksdahl, 2007).

Kinetics of Nucleophilic Substitutions

The kinetics of reactions involving nitropyridines, like 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine, with amines such as morpholine and piperidine, are also relevant. These studies provide insights into the reactivity and substitution patterns of nitropyridines in different solvents, which is crucial for understanding the behavior of N-isopropyl-3-nitropyridin-2-amine (Hamed, 1997).

Pummerer Rearrangement

The reaction of aminopyridines with acid chlorides in the presence of dimethyl sulfoxide and a tertiary base can lead to the formation of aminals, such as N,N′-bis(3-nitro-2-pyridinylimino)methylene. This process, known as Pummerer rearrangement, is significant for understanding reactions involving N-isopropyl-3-nitropyridin-2-amine (Rakhit, Georges, & Bagli, 1979).

Oxidative Nucleophilic Substitution of Hydrogen

The amination of nitropyridines with aromatic amides can occur in a position para to the nitro group, leading to the formation of 3-nitro-substituted N,N′-dipyridinylamines. This oxidative nucleophilic substitution of hydrogen (ONSH) derived compounds is important for the functionalization of nitropyridines, including N-isopropyl-3-nitropyridin-2-amine (Patriciu et al., 2007).

Alkyl Carbamoyl Amination

Oxidative S N H alkyl carbamoyl amination of 3-n-nitropyridine can result in the formation of 1-alkyl(1,1-dialkyl)-3-(5-nitropyridin-2-yl)ureas and their nitroso analogs. This method demonstrates the potential for synthesizing a variety of nitro- and nitrosopyridine derivatives, which can be applied to the study of N-isopropyl-3-nitropyridin-2-amine (Avakyan et al., 2017).

Substitution of Fluoro-Nitropyridine

An efficient method for the substitution of 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines has been described. This regioselective reaction under moderate temperature yields various substituted aminopyridines, contributing to the understanding of N-isopropyl-3-nitropyridin-2-amine chemistry (Culshaw et al., 2012).

Future Directions

The future directions of research on N-isopropyl-3-nitropyridin-2-amine could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, pyridine derivatives are in great demand as synthons for pharmaceutical products . Therefore, developing efficient methods for their synthesis and functionalization could be a promising area of future research.

properties

IUPAC Name

3-nitro-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6(2)10-8-7(11(12)13)4-3-5-9-8/h3-6H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFYOMWPOMVFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616272
Record name 3-Nitro-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-3-nitropyridin-2-amine

CAS RN

26820-67-7
Record name N-(1-Methylethyl)-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26820-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XY Qing, YC Huang, LL Yang, YM Xie - … Crystallographica Section E …, 2011 - scripts.iucr.org
… 6–Chloro–N–isopropyl–3–nitropyridin–2–amine derivatives are of great importance owing to their anticancer activity (Lan et al., 2010; Bavetsias et al., 2010). The title compound is one …
Number of citations: 9 scripts.iucr.org

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